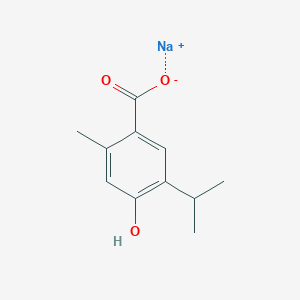
sodium;4-hydroxy-2-methyl-5-propan-2-ylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sodium;4-hydroxy-2-methyl-5-propan-2-ylbenzoate is an organic compound with the molecular formula C11H13NaO3. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group, an isopropyl group, and a methyl group on the benzene ring. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-hydroxy-2-methyl-5-propan-2-ylbenzoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-Hydroxy-5-isopropyl-2-methylbenzoic acid.
Esterification: The benzoic acid derivative is esterified using methanol and a strong acid catalyst such as sulfuric acid.
Hydrolysis: The ester is then hydrolyzed under basic conditions to yield the sodium salt of the acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves:
Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are used.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
sodium;4-hydroxy-2-methyl-5-propan-2-ylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 4-Hydroxy-5-isopropyl-2-methylbenzaldehyde.
Reduction: Formation of 4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
sodium;4-hydroxy-2-methyl-5-propan-2-ylbenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Wirkmechanismus
The mechanism of action of sodium;4-hydroxy-2-methyl-5-propan-2-ylbenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to oxidative stress, inflammation, or cell signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzoic acid sodium salt: Lacks the isopropyl and methyl groups.
5-Isopropyl-2-methylbenzoic acid sodium salt: Lacks the hydroxyl group.
4-Hydroxy-2-methylbenzoic acid sodium salt: Lacks the isopropyl group.
Uniqueness
sodium;4-hydroxy-2-methyl-5-propan-2-ylbenzoate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1014-52-4 |
|---|---|
Molekularformel |
C11H13NaO3 |
Molekulargewicht |
216.21 g/mol |
IUPAC-Name |
sodium;4-hydroxy-2-methyl-5-propan-2-ylbenzoate |
InChI |
InChI=1S/C11H14O3.Na/c1-6(2)8-5-9(11(13)14)7(3)4-10(8)12;/h4-6,12H,1-3H3,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
NEWGTAXNYDMBSR-UHFFFAOYSA-M |
SMILES |
CC1=CC(=C(C=C1C(=O)[O-])C(C)C)O.[Na+] |
Isomerische SMILES |
CC1=CC(=C(C=C1C(=O)[O-])C(C)C)O.[Na+] |
Kanonische SMILES |
CC1=CC(=C(C=C1C(=O)[O-])C(C)C)O.[Na+] |
Key on ui other cas no. |
1014-52-4 |
Synonyme |
4-Hydroxy-5-isopropyl-2-methylbenzoic acid sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















